N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide
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Overview
Description
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a complex organic compound featuring a pyrimidinylpiperidinyl moiety linked to a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps, starting with the formation of the pyrimidinylpiperidinyl core This can be achieved through the reaction of pyrimidin-2-ol with piperidine under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: Biologically, N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: In the medical field, this compound has been investigated for its therapeutic properties. It may have applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: Industrially, this compound can be utilized in the development of new materials and chemicals. Its unique properties make it suitable for use in pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism by which N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Piperidine derivatives
Cyclopropanesulfonamide analogs
Pyrimidinylpiperidinyl compounds
Uniqueness: N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit superior efficacy or selectivity in certain applications.
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c18-20(19,12-2-3-12)16-10-11-4-8-17(9-5-11)13-14-6-1-7-15-13/h1,6-7,11-12,16H,2-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNZNNGNHYXTAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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